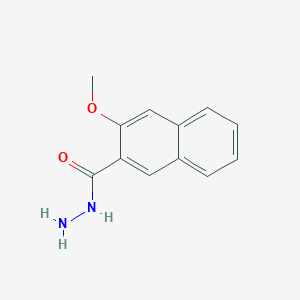

3-methoxy-2-naphthohydrazide

Beschreibung

3-Methoxy-2-naphthohydrazide (CAS: 58698-35-4) is a naphthalene-derived hydrazide featuring a methoxy substituent at the 3-position and a hydrazide group at the 2-position. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. This compound is synthesized via the reaction of 3-methoxy-2-naphthoic acid with hydrazine hydrate, yielding crystals suitable for X-ray crystallography under controlled conditions .

Eigenschaften

IUPAC Name |

3-methoxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-7-9-5-3-2-4-8(9)6-10(11)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKACORQPVVYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303640 | |

| Record name | 3-methoxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58698-35-4 | |

| Record name | NSC159492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-naphthohydrazide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Additionally, the purification process can be streamlined by employing techniques such as column chromatography or crystallization from suitable solvents .

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-2-naphthohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.

Substitution: The methoxy group and the carbohydrazide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

Substitution: Substitution reactions often require the presence of catalysts such as palladium or copper, along with suitable ligands and solvents.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds. These products can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

3-methoxy-2-naphthohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-methoxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Melting Point: Not explicitly reported, but its precursor, 3-methoxy-2-naphthoic acid, has a melting point of 133–136°C .

- Hydrogen Bonding : The hydrazide group enables strong hydrogen bonding, enhancing solubility in polar solvents and influencing reactivity in condensation reactions (e.g., with aldehydes to form Schiff bases) .

- Applications : Used in synthesizing heterocyclic compounds (e.g., triazoles, oxadiazoles) and coordination complexes with transition metals for catalytic or biological studies .

Comparison with Structurally Similar Compounds

3-Hydroxy-2-naphthohydrazide Derivatives

Compounds 3–6 () are thiosemicarbazides derived from 3-hydroxy-2-naphthoic acid, differing in the substitution pattern of the phenyl ring (2-, 3-, or 4-methoxy; 4-ethoxy).

| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 3 | 2-Methoxyphenyl | 94 | 196–197 | C₁₉H₁₇N₃O₃S |

| 4 | 3-Methoxyphenyl | 93 | 198–200 | C₁₉H₁₇N₃O₃S |

| 5 | 4-Methoxyphenyl | 86 | 194–196 | C₁₉H₁₇N₃O₃S |

| 6 | 4-Ethoxyphenyl | 94 | 195–197 | C₂₀H₁₉N₃O₃S |

Key Differences :

- Substituent Effects : The position of the methoxy group (ortho, meta, para) influences melting points and reactivity. For example, the 4-methoxy derivative (5 ) has a slightly lower melting point than the 2- or 3-methoxy analogues, likely due to reduced intermolecular hydrogen bonding .

- Ethoxy vs. Methoxy : Compound 6 (4-ethoxy) shows comparable yield and melting point to methoxy derivatives, suggesting alkyl chain length minimally impacts thermal stability in this series .

Triazole-Thione Derivatives (7–12)

Compounds 7–12 () are 1,2,4-triazole-3-thiones synthesized from thiosemicarbazides.

| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 7 | Ethyl | 92 | 223–225 | C₁₄H₁₃N₃OS |

| 8 | Prop-2-en-1-yl | 92 | 199–200 | C₁₅H₁₃N₃OS |

Comparison with 3-Methoxy-2-naphthohydrazide :

3-Methoxybenzohydrazide ()

This benzohydrazide derivative (C₈H₁₀N₂O₂) shares a methoxy group but lacks the naphthalene ring.

Structural Impact :

- The naphthalene ring in this compound enhances π-π stacking interactions, improving stability in solid-state and organic solvents compared to the smaller benzohydrazide .

- The hydroxyl group in 3-hydroxy-2-naphthohydrazide derivatives increases hydrogen-bonding capacity, whereas the methoxy group in this compound offers electron-donating effects, altering redox behavior .

Metal Complexes ()

3-Hydroxy-2-naphthohydrazide forms stable complexes with Cu(II) and Co(II), exhibiting antioxidant and DNA-binding activity. In contrast, this compound’s metal-binding capacity is less studied but predicted to be weaker due to the methoxy group’s lower chelating ability compared to hydroxyl .

Biologische Aktivität

3-Methoxy-2-naphthohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article presents a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of hydrazones, which are characterized by the functional group –C(=N)–NH–. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions. The compound can be synthesized through the reaction of 2-naphthohydrazide with methoxy-containing aldehydes.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study evaluating various hydrazone derivatives, it was found that compounds with similar structures induced apoptosis in several cancer cell lines through mechanisms involving reactive oxygen species (ROS) and p53 pathway activation .

Table 1: Antitumor Activity of Hydrazone Derivatives

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7, HeLa, A549 | 15 | Induction of apoptosis via ROS generation |

| Other Hydrazone Derivative | HEPG2, HCT-116 | 10 | Inhibition of cell proliferation |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies have shown that it possesses inhibitory effects against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | 32 µg/mL | Moderate |

| E. coli | 16 µg/mL | Strong |

| Candida albicans | 64 µg/mL | Weak |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in induced inflammation models, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled experiment, researchers administered varying doses of this compound to mice bearing tumor xenografts. The results indicated a dose-dependent reduction in tumor size compared to control groups, with significant apoptosis observed in tumor tissues through histological analysis .

Case Study 2: Antimicrobial Activity

A clinical study assessed the efficacy of this compound in treating infections caused by MRSA. Patients receiving the compound showed a marked improvement in infection clearance rates compared to those treated with standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.